(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570555
InChI: InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;/m0./s1
SMILES: CC1(CCCCC1C(=O)O)N.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13570555

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride -

Specification

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;/m0./s1
Standard InChI Key RIKSICCAWWEQSL-QMGYSKNISA-N
Isomeric SMILES C[C@@]1(CCCC[C@H]1C(=O)O)N.Cl
SMILES CC1(CCCCC1C(=O)O)N.Cl
Canonical SMILES CC1(CCCCC1C(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The compound’s core structure features a cyclohexane ring with amino (NH2-\text{NH}_2), methyl (CH3-\text{CH}_3), and carboxylic acid (COOH-\text{COOH}) groups at the 1, 2, and 1 positions, respectively, stabilized as a hydrochloride salt. The (1R,2S) configuration denotes the absolute stereochemistry, where the amino and methyl groups occupy adjacent stereocenters on the same face of the cyclohexane ring (cis configuration) . This spatial arrangement is critical for its biological activity, as enantiomeric purity often dictates binding affinity in drug-target interactions.

Physical and Chemical Data

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC8H16ClNO2\text{C}_8\text{H}_{16}\text{ClNO}_2
Molecular Weight193.67 g/mol
Boiling Point310.5°C at 760 mmHg
DensityNot reported-
SolubilitySoluble in polar solvents (e.g., water, methanol)
Optical RotationData unavailable-

The high boiling point suggests strong intermolecular interactions, likely due to ionic character from the hydrochloride group and hydrogen bonding from the amino and carboxylic acid functionalities .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride typically involves multi-step organic reactions, including:

  • Ring Formation: Cyclohexane precursors are functionalized via Diels-Alder reactions or catalytic hydrogenation.

  • Introduction of Functional Groups: Methyl and amino groups are added sequentially using alkylation and amination protocols. For example, reductive amination of ketone intermediates with ammonia or ammonium salts is a common strategy.

  • Chiral Resolution: Enantiomeric purity is achieved through chiral chromatography or enzymatic resolution, though specific details are proprietary.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .

A representative synthesis begins with (1R,2S)-2-methylcyclohexane-1-carbonyl chloride (CAS 13064-91-0), which undergoes hydrolysis to form the carboxylic acid, followed by amination and salt formation .

Process Optimization

Industrial-scale production employs palladium-catalyzed hydrogenation for intermediate reduction, as seen in analogous cyclopentane derivatives . Reaction conditions (e.g., 45°C, hydrogen pressure of 1.05 atm) are optimized to maximize yield and minimize byproducts . Post-synthesis, the product is purified via recrystallization or column chromatography.

Applications in Pharmaceutical Development

Role as a Chiral Intermediate

The compound’s rigid cyclohexane backbone and stereochemical precision make it invaluable in synthesizing peptidomimetics and small-molecule drugs. For instance, it serves as a building block for:

  • Protease Inhibitors: Its structure mimics peptide transition states, enabling inhibition of viral proteases.

  • Neurological Agents: Chirality influences binding to GABA receptors, potentially aiding in treating epilepsy or anxiety disorders.

Structure-Activity Relationship (SAR) Studies

Modifications to the amino or carboxylic acid groups alter pharmacokinetic profiles. For example, esterifying the carboxylic acid enhances blood-brain barrier penetration, while NN-acylation improves metabolic stability.

Research Gaps and Future Directions

Despite its utility, critical data gaps remain:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are unreported.

  • Toxicology: Long-term toxicity studies in mammalian models are needed.

  • Synthetic Scalability: More efficient enantioselective routes could reduce production costs.

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